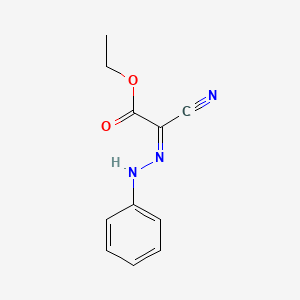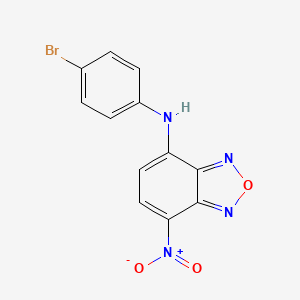![molecular formula C27H19BrN4O3 B11712267 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bromofenil diazenil y un grupo benzoxazolyl fenil imino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol normalmente implica múltiples pasos. Un método común comienza con la diazotación de 3-bromoanilina para formar la sal de diazonio. Este intermedio se acopla entonces con un derivado de fenol para formar el compuesto diazenil. El paso final implica la condensación de este intermedio con un derivado de benzoxazol en condiciones controladas para obtener el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.
Reducción: El grupo diazenil puede reducirse para formar aminas.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amino.
Sustitución: Varios derivados de fenil sustituidos.
Aplicaciones Científicas De Investigación
4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato. Las vías implicadas a menudo incluyen cascadas de transducción de señales que regulan los procesos celulares como la proliferación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
4-[(E)-(4-bromofenil)diazenil]fenol: Estructura similar pero carece de la parte benzoxazol.
2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol: Estructura similar pero carece del grupo bromofenil diazenil.
Singularidad
La singularidad de 4-[(E)-(3-bromofenil)diazenil]-2-[(E)-{[4-hidroxi-3-(5-metil-1,3-benzoxazol-2-il)fenil]imino}metil]fenol radica en sus características estructurales combinadas, que confieren una reactividad química y una actividad biológica distintas. La presencia tanto del bromofenil diazenil como de la parte benzoxazol permite una gama más amplia de interacciones y aplicaciones en comparación con sus análogos más simples.
Propiedades
Fórmula molecular |
C27H19BrN4O3 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)diazenyl]-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C27H19BrN4O3/c1-16-5-10-26-23(11-16)30-27(35-26)22-14-19(6-9-25(22)34)29-15-17-12-21(7-8-24(17)33)32-31-20-4-2-3-18(28)13-20/h2-15,33-34H,1H3 |
Clave InChI |
LDPBYTOGRQMPDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)N=NC5=CC(=CC=C5)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)

![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)

![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
